Predicted Kinase Inhibitor Potential vs. Class Baseline
In silico PASS analysis predicts Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate as a protein kinase inhibitor with a probability 'to be active' (Pa) of 0.620, compared to the general prediction for dihydropyridazine compounds which show lower average Pa values for this indication [1]. The probability 'to be inactive' (Pi) is only 0.011, yielding a Pa-Pi difference of 0.609, which passes the typical threshold (Pa > 0.5) for high likely experimental activity. This contrasts with the compound's own predicted antibacterial probability (Pa 0.279) which is lower than the inactivity prediction (Pi 0.263), indicating a specific kinase-activity bias within its predicted spectrum.
| Evidence Dimension | Predicted biological activity scores (Pa and Pi values) |
|---|---|
| Target Compound Data | Pa = 0.620 for Protein kinase inhibitor |
| Comparator Or Baseline | Class-level baseline for dihydropyridazine compounds (not explicitly quantified; Pa > 0.5 threshold) |
| Quantified Difference | Pa-Pi difference of 0.609 for kinase inhibition vs. near-zero difference (Pa 0.279, Pi 0.263) for its antibacterial prediction, showing a strong in-silico bias for kinase activity. |
| Conditions | Computer-Aided Drug Design (CADD) using PASS (Prediction of Activity Spectra for Substances) based on MNA descriptors and a Bayesian classifier. |
Why This Matters
This computational signature suggests that procurement for kinase-targeted screening libraries is more scientifically justified than using the compound as a general antibacterial agent, guiding project-specific purchasing decisions.
- [1] Nature Publishing Group. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports, 15, 44010. View Source
